molecular formula C16H16FNO4 B2567780 [3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid CAS No. 879329-75-6

[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid

Cat. No.: B2567780
CAS No.: 879329-75-6
M. Wt: 305.305
InChI Key: LIKHJNIFBWMWCZ-UHFFFAOYSA-N
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Description

[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid: is an organic compound with the molecular formula C16H16FNO4 This compound features a pyrrole ring substituted with an ethoxycarbonyl group, a fluorophenyl group, and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Acetic Acid Introduction: The acetic acid moiety can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products:

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymer backbones to impart unique properties such as increased thermal stability and specific functional group reactivity.

    Agriculture: It is explored for use in agrochemicals to enhance crop protection and growth.

Mechanism of Action

The mechanism by which [3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid: Shares the ethoxycarbonyl and fluorophenyl groups but differs in the presence of a boronic acid moiety.

    Indole-3-acetic acid: Contains an indole ring with an acetic acid group, similar in structure but with different functional groups.

Uniqueness:

    Structural Diversity: The combination of the pyrrole ring with ethoxycarbonyl, fluorophenyl, and acetic acid groups provides a unique structural framework that is not commonly found in other compounds.

    Functional Versatility:

This comprehensive overview highlights the significance of [3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid in scientific research and industrial applications

Biological Activity

[3-(Ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H16_{16}FNO2_{2}, with a molecular weight of 273.29 g/mol. The structure features a pyrrole ring substituted with an ethoxycarbonyl group, a fluorophenyl group, and a methyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
A-4319.4
MDA-MB-4680.065
A-5490.065

The IC50 values indicate that the compound exhibits potent inhibitory effects on cell proliferation, particularly in lung and breast cancer cell lines.

The mechanism through which this compound exerts its anticancer effects appears to involve interaction with key cellular pathways. Molecular dynamics simulations suggest that the compound interacts with proteins involved in apoptosis and cell cycle regulation through hydrophobic interactions and hydrogen bonding, enhancing its cytotoxic potential against tumor cells .

Cytotoxicity and Other Pharmacological Activities

In addition to its anticancer properties, the compound has shown promising results in various biological assays:

  • Antioxidant Activity: The compound demonstrated good antioxidant potential in total antioxidant capacity (TAC) assays, indicating its ability to scavenge free radicals .
  • Antibacterial Activity: Preliminary tests revealed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics .

Case Studies

A recent study evaluated the biological activity of several pyrrole derivatives, including this compound. The study found that this compound exhibited significant growth inhibition in cancer cell lines compared to control groups, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

IUPAC Name

2-[3-ethoxycarbonyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-3-22-16(21)13-8-14(11-4-6-12(17)7-5-11)18(10(13)2)9-15(19)20/h4-8H,3,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKHJNIFBWMWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)F)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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